molecular formula C9H17FN2O B1476463 1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2091184-63-1

1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1476463
CAS RN: 2091184-63-1
M. Wt: 188.24 g/mol
InChI Key: WWJMVUZJXPVSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one” is a chemical compound with the empirical formula C7H10F3NO . It is also known as 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone .


Molecular Structure Analysis

The molecular structure of “1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one” can be represented by the SMILES string FC(F)(F)C(=O)N1CCCCC1 . The InChI key for this compound is BCJUMGSHTLYECD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.16 . It is a liquid at room temperature with a density of 1.226 g/mL at 25 °C . The refractive index (n20/D) is 1.4171 .

Scientific Research Applications

Nucleophilic Aromatic Substitution and Chemical Synthesis

Research into nucleophilic aromatic substitution reactions, including those involving piperidine derivatives, provides foundational knowledge for the synthesis and modification of complex organic compounds. For example, studies have shown that reactions of piperidine with nitroaromatic compounds can lead to the formation of nitro-piperidinobenzene derivatives, which are crucial for understanding the reactivity and mechanism of such transformations in organic synthesis (Pietra & Vitali, 1972).

Drug Design and Pharmacophore Development

Research into arylcycloalkylamines, including phenylpiperidines, has highlighted the role of arylalkyl substituents in enhancing the potency and selectivity of ligands for D2-like receptors. This area of study is crucial for the development of new antipsychotic agents, demonstrating how structural modifications can impact drug-receptor interactions and therapeutic efficacy (Sikazwe et al., 2009).

Material Science and Solvent Applications

Investigations into the activity coefficients at infinite dilution of organic solvents in specific ionic liquids provide insights into the solvation properties and potential applications of these solvents in separation processes. Such studies are critical for the development of new methodologies in chemical separations and purification techniques (Domańska et al., 2016).

Fluorine Chemistry and Hydrogen Bonding

Studies on organic fluorine as a hydrogen bonding acceptor explore the unique properties of fluorine atoms in molecular interactions. This research is fundamental to the design of new molecules with specific binding characteristics and has implications for drug design, molecular recognition, and materials science (Howard et al., 1996).

Safety and Hazards

The compound is classified as Acute Tox. 2 Oral - Aquatic Acute 1, indicating that it is very toxic if swallowed and very toxic to aquatic life . The hazard statements associated with this compound are H300 - H400 . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-[3-(fluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O/c1-11-6-9(13)12-4-2-3-8(5-10)7-12/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJMVUZJXPVSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.